molecular formula C7H4F3N3 B010161 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 109113-96-4

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No. B010161
M. Wt: 187.12 g/mol
InChI Key: GZOZMIOBJGXNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines, including 2-(Trifluoromethyl) variants, involves various synthetic strategies that have been developed over the years. For instance, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been utilized for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing quick access to products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012). Additionally, regioselective metalation strategies have been employed to afford a range of functionalized imidazo[1,5-a]pyrazine derivatives, showcasing the versatility of these compounds in organic synthesis (Board et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine scaffold. This structural feature significantly influences the chemical and physical properties of the compound. The analysis of noncovalent complexes formed with imidazo[1,2-a]pyrazines adsorbed onto silver clusters using density functional theory (DFT) methods provides insights into the molecular interactions and stability of these compounds (Contreras‐Torres, 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazines, including the 2-(Trifluoromethyl) variant, participate in a wide range of chemical reactions, leading to diverse chemical properties. For example, a metal-free protocol has been developed for the synthesis of novel 6-(het)aryl-5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, showcasing the compound's reactivity and the potential for structural diversity (Kvashnin, Rusinov, & Charushin, 2018).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, such as solubility, melting point, and stability, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its solubility in organic solvents. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine are marked by its reactivity towards various organic transformations. The presence of the trifluoromethyl group can influence the electron density of the imidazo[1,2-a]pyrazine ring, affecting its reactivity in nucleophilic and electrophilic reactions. Studies have demonstrated the compound's utility in the synthesis of diverse derivatives, highlighting its role in medicinal chemistry and drug development (Goel, Luxami, & Paul, 2015).

Scientific Research Applications

  • Selective Affinity for Alpha-Adrenergic Receptor Subtypes : A derivative, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, exhibits 70 times the selectivity of mianserin for alpha 2-adrenergic receptors, highlighting potential applications in drug discovery and pharmacology (Lumma et al., 1983).

  • Recognition of Cations and Anions : A novel cation 'AND' anion recognition host featuring pyrido[1′,2′: 1,2]-imidazo[4,5-b]pyrazine as the fluorophore can simultaneously recognize alkaline earth metal cations and thiocyanate (Iwata & Tanaka, 1995).

  • Therapeutic Applications : Imidazo[1,2-a]pyrazine derivatives show properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating, suggesting potential for therapeutic use (Sablayrolles et al., 1984).

  • Antitumor Agents Targeting Tubulin : 2-Aryl-imidazo-pyridines/pyrazines derivatives demonstrate potent antiproliferative activity against HeLa cells and inhibit tubulin polymerization, akin to colchicine, offering a new scaffold for antitumor agents (An et al., 2016).

  • Diverse Biological Activities and Drug Development : Imidazo[1,2-a]pyrazines are notable for their progress in synthetic methods and diverse biological activities, presenting opportunities for future drug development (Goel et al., 2015).

  • In Vitro Anticancer Activity : Imidazo[1,2-a]pyrazine-coumarin hybrids have shown promising in vitro antitumor activity, indicating potential for development as cancer treatments (Goel et al., 2015).

  • Anti-inflammatory, Analgesic, Antipyretic, and Ulcerogenic Activities : Derivatives of imidazo[1,2-a]pyrazine show significant anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1981).

  • Bioluminescence and Chemiluminescence for Bioassays and Biosensors : Imidazo[1,2-a]pyrazin-3(7H)-one compounds exhibit bioluminescence and chemiluminescence, making them suitable for applications in bioassays and biosensors (Teranishi, 2007).

  • Noncovalent Interactions with Silver Clusters : Studies show strong noncovalent interactions when imidazo[1,2-a]pyrazines are adsorbed onto silver clusters, indicating potential applications in material science and chemistry (Contreras‐Torres, 2019).

  • One-Pot Selective Functionalization for Biological Compounds : Palladium-catalyzed one-pot selective functionalization of imidazo[1,2-a]pyrazines aids in designing biologically relevant compounds (Gembus et al., 2012).

properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZMIOBJGXNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390500
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

CAS RN

109113-96-4
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrazin-2-amine 4a (5.25 g, 55.20 mmol) was dissolved in 120 mL of ethanol, followed by addition of 3-bromo-1,1,1-trifluoro-propan-2-one 12a (5.7 mL, 55.20 mmol). The reaction mixture was heated to reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, added with 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution and separated. The aqueous phase was extracted with ethyl acetate (50 mL×3). The organic phase was combined, washed with saturated sodium chloride solution (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography with elution system B to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyrazine 12b (2.40 g, yield 22.8%) as a yellow solid.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Aminopyrazine (12.5 g, 0.13 mol) and 3-bromo-1,1,1-trifluoro-propan-2-one (27.6 g, 0.14 mol) in ethanol (150 ml) was heated at reflux for 24 hours. A further portion of 3-bromo-1,1,1-trifluoro-propan-2-one (2.51 g, 14 mmol) was added and the mixture was heated at reflux for 18 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (30 ml). Solid sodium hydrogen carbonate was added to bring the pH to 8 and the solution was extracted with dichloromethane (×3). The combined organic layers were washed with water (20 ml) dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by medium pressure chromatography on silica gel using methanol in dichloromethane as eluant (gradient from 2:98 to 4:96). The material isolated was further purified by chromatography on silica gel using methanol in dichloromethane as eluant (2:98). The material isolated was recrystallised from ethyl acetate/hexane to give the title compound as an orange brown solid (3 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyrazine (5.25 g, 55.2 mmol) in ethanol (120 mL) was added 1-bromo-3,3,3-trifluoroacetone (5.73 mL, 55.2 mmol). The reaction was stirred at reflux for 20 h. After evaporation of solvent, the residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted three times with ethyl acetate. The combined organic phase was washed with saturated brine solution, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography (silica gel, 1:1 ethyl acetate:hexane, then 100% ethyl acetate) to give the title compound as a solid. 1H NMR (500 MHz, CDCl3): δ 8.02 (m, 2H), 8.13 (m, 1H), 9.22 (s, 1H). ESI-MS 188 (M+1).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 2
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 3
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 4
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 5
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 6
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

Citations

For This Compound
3
Citations
R Goel, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to …
Number of citations: 63 pubs.rsc.org
JM Bartolomé-Nebreda, F Delgado… - Journal of Medicinal …, 2014 - ACS Publications
We report the discovery of a series of imidazo[1,2-a]pyrazine derivatives as novel inhibitors of phosphodiesterase 10A (PDE10A). In a high-throughput screening campaign we identified …
Number of citations: 43 pubs.acs.org
JM Bartolomé-Nebreda… - Journal of Medicinal …, 2015 - ACS Publications
We report the continuation of a focused medicinal chemistry program aimed to further optimize a series of imidazo[1,2-a]pyrazines as a novel class of potent and selective …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.